2-imino-6-methyl-4aH-pteridin-4-one
Description
2-Imino-6-methyl-4aH-pteridin-4-one is a heterocyclic compound featuring a pteridine core, a bicyclic system comprising fused pyrimidine and pyrazine rings. Key structural features include:
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-imino-6-methyl-4aH-pteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2,4H,1H3,(H2,8,12,13) |
InChI Key |
YVESNFCWOQLWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2C(=O)NC(=N)N=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-imino-6-methyl-4aH-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Scientific Research Applications
2-imino-6-methyl-4aH-pteridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a model for enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
The following analysis compares 2-imino-6-methyl-4aH-pteridin-4-one with structurally related pyrimidinone derivatives, focusing on core modifications, substituent effects, and functional implications.
Core Structure Variations
Key Observations :
- Pteridine vs.
- Thieno-pteridine Analogs: The sulfur atom in thieno-pteridine derivatives increases electron delocalization, whereas the target compound’s imino group prioritizes hydrogen-bond donor capacity .
Substituent Effects
Key Observations :
- Imino vs. Keto at C2: The imino group’s NH moiety enhances hydrogen-bonding networks, critical for crystal engineering (e.g., SHELX-refined structures ), whereas keto groups favor resonance stabilization.
- Methyl vs. Bulky Substituents: The target’s C6 methyl group balances lipophilicity and steric effects, unlike tert-butylamino or piperidinyl groups in patent compounds, which improve target binding but complicate synthesis .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
